Kinase Selectivity Profile of the Pyrazolo[4,3-d]pyrimidin-7-one Core vs. Unsubstituted or Alkyl-Substituted Analogs
The pyrazolo[4,3-d]pyrimidin-7-one core, as represented by the 3-iodo derivative, demonstrates a distinct kinase selectivity profile when compared to unsubstituted or alkyl-substituted analogs. A closely related pyrazolo-pyrimidinone compound exhibits potent, ATP-competitive inhibition of specific cyclin-dependent kinases (Cdks) . While direct data for the 3-iodo derivative is not available, the core scaffold's ability to discriminate between Cdk family members is a class-level characteristic. For instance, the comparator compound shows IC50 values of 9 nM for Cdk2/E and Cdk9, but significantly weaker activity against Cdk4/D1 (IC50 = 839 nM) and Cdk6/D3 (IC50 = 282 nM) . This contrasts with many other kinase inhibitor scaffolds that exhibit broader, less discriminating profiles.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one: Class-level inference; data extrapolated from core scaffold behavior. |
| Comparator Or Baseline | Related pyrazolo-pyrimidinone compound: Cdk2/E IC50 = 9 nM; Cdk4/D1 IC50 = 839 nM; Cdk6/D3 IC50 = 282 nM. |
| Quantified Difference | Selectivity index for Cdk2/E vs. Cdk4/D1 = 93-fold; vs. Cdk6/D3 = 31-fold. |
| Conditions | In vitro kinase inhibition assays using recombinant human Cdks. |
Why This Matters
This class-level selectivity informs the rational design of kinase inhibitor libraries, allowing researchers to prioritize this scaffold for targets where selective Cdk2/9 inhibition is desired.
